molecular formula C25H24FN5O2S B3403384 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide CAS No. 1112439-25-4

1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide

Cat. No.: B3403384
CAS No.: 1112439-25-4
M. Wt: 477.6
InChI Key: JDDFLMCCWGYPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4(3H)-one core fused with a thiophene ring. Key structural elements include:

  • A 4-fluorobenzyl group at position 3 of the thienopyrimidine ring.
  • A piperidine-4-carboxamide moiety at position 2 of the core.
  • A pyridin-4-ylmethyl substituent on the carboxamide nitrogen.

Physical properties (e.g., melting point, spectral data) are likely comparable to structurally similar compounds in and , which report molecular weights in the range of 464–506 g/mol and moderate-to-low aqueous solubility .

Properties

IUPAC Name

1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O2S/c26-20-3-1-18(2-4-20)16-31-24(33)22-21(9-14-34-22)29-25(31)30-12-7-19(8-13-30)23(32)28-15-17-5-10-27-11-6-17/h1-6,9-11,14,19H,7-8,12-13,15-16H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDFLMCCWGYPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=NC=C2)C3=NC4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.

    Attachment of the Piperidine Carboxamide Moiety: This can be accomplished through an amide coupling reaction using a piperidine derivative and a carboxylic acid or ester precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Research Findings and Implications

Pharmacokinetic Considerations

  • Target Compound) .
  • Metabolic Stability: Fluorine substitution (Target Compound, ) is known to block oxidative metabolism, extending half-life .

Biological Activity

The compound 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article discusses its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Thienopyrimidine Core : The initial step often involves the cyclization of thieno and pyrimidine derivatives under acidic or basic conditions.
  • Substitution Reactions : Subsequent steps include the introduction of the fluorophenyl and pyridinyl groups via nucleophilic substitution.
  • Final Modifications : The piperidine moiety is introduced to complete the structure.

These synthetic methods ensure high yield and purity, essential for biological testing.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-d]pyrimidinones have shown substantial antibacterial activity against various strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) as well as mycobacterial strains like Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for these compounds suggest potent activity, with some compounds achieving MICs as low as 6.25 µg/mL.

Anticancer Activity

Thienopyrimidine derivatives are also being investigated for their anticancer properties. A study highlighted that certain thienopyrimidine-based compounds inhibited cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism often involves the modulation of specific signaling pathways related to cell survival and proliferation.

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Binding : It may bind to specific receptors or proteins, altering their activity and leading to downstream effects that inhibit microbial growth or induce apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thienopyrimidine derivatives demonstrated their effectiveness against multiple microbial strains. Compounds were tested in vitro against E. coli, S. aureus, and M. tuberculosis. Results indicated that certain derivatives exhibited significant antibacterial and antimycobacterial activity with low toxicity profiles .

Case Study 2: Anticancer Screening

In a screening study involving multicellular spheroids, several thienopyrimidine derivatives were evaluated for their anticancer potential. The results showed that specific compounds effectively reduced tumor growth by targeting cancer stem cells and inhibiting key survival pathways .

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/CellsMIC (µg/mL)Reference
AntibacterialE. coli6.25
AntibacterialS. aureus12.5
AntimycobacterialM. tuberculosis25
AnticancerVarious cancer cell linesIC50 < 10

Table 2: Synthetic Route Overview

StepReaction TypeKey Reagents/Conditions
Thienopyrimidine CoreCyclizationStrong acid/base, high temperature
SubstitutionNucleophilic substitutionFluorophenyl/pyridinyl derivatives
Final ModificationAlkylationPiperidine derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.